Product packaging for Annomuricin E(Cat. No.:CAS No. 205303-64-6)

Annomuricin E

Cat. No.: B1229396
CAS No.: 205303-64-6
M. Wt: 612.9 g/mol
InChI Key: LPDLLEWSLYZCOC-QCOIHMLWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Annomuricin E is a potent annonaceous acetogenin isolated from the plant Annona muricata (soursop or graviola). This bioactive compound is of significant interest in cancer research due to its demonstrated cytotoxic and apoptosis-inducing properties against various cancer cell lines. Research indicates that this compound exerts its potent anti-proliferative effects primarily through the mitochondrial pathway of apoptosis. In studies on HT-29 colon cancer cells, this compound treatment induced G1 cell cycle arrest and triggered early apoptotic events . The mechanism involves the dissipation of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol . This cascade activates initiator caspase-9 and executioner caspases-3/7, leading to programmed cell death . These events are regulated by an this compound-mediated shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins, characterized by the upregulation of Bax and concurrent downregulation of Bcl-2 at both the mRNA and protein levels . In vivo, an ethyl acetate extract of Annona muricata leaves, from which this compound can be isolated, showed significant chemopreventive potential by reducing the formation of azoxymethane-induced colonic aberrant crypt foci (ACF) in rats . Furthermore, in silico molecular docking studies suggest that this compound has a strong affinity for Protein Kinase C, indicating a potential additional mechanism for its anti-proliferative activity . This product, this compound, is provided for research purposes to further investigate its mechanisms and potential applications. It is intended for use in cell culture, enzymatic assays, and other laboratory experiments. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64O8 B1229396 Annomuricin E CAS No. 205303-64-6

Properties

CAS No.

205303-64-6

Molecular Formula

C35H64O8

Molecular Weight

612.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26-,28+,29?,30?,31+,32+,33?,34?/m0/s1

InChI Key

LPDLLEWSLYZCOC-QCOIHMLWSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@H](C1CCC(O1)[C@@H](CCCC(C(CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Synonyms

annomuricin E

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Annomuricin E

Methodologies for Extraction from Annona muricata

The initial step in isolating Annomuricin E is the extraction of acetogenins (B1209576) from the plant material, typically the leaves or seeds, which are known to contain the highest concentrations. nih.gov A variety of extraction methods, ranging from traditional to modern, are employed, each with distinct advantages and efficiencies.

Traditional methods like maceration and Soxhlet extraction have been widely used. researchgate.net Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction uses a continuous circulation of a heated solvent to achieve a more efficient extraction. researchgate.net However, these conventional methods often require large volumes of organic solvents and long extraction times, and the prolonged heat in Soxhlet extraction can potentially degrade thermolabile compounds. researchgate.netmdpi.com

To overcome these limitations, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Thermosonication-Assisted Extraction (TSAE) have been developed. nih.govmdpi.com UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.com TSAE combines ultrasound with controlled heating, which can further increase the extraction yield of acetogenins. nih.gov Studies have shown that TSAE can be significantly more effective than both ultrasound at room temperature and the traditional Soxhlet method for extracting acetogenins from A. muricata seeds. nih.gov

The choice of solvent is critical and is often guided by the polarity of the target compounds. Solvents with varying polarities, including methanol, ethanol, ethyl acetate (B1210297), and chloroform, are commonly used to extract acetogenins from Annona muricata. researchgate.netui.ac.id

Extraction MethodDescriptionKey AdvantagesKey DisadvantagesCommon Solvents
MacerationSoaking plant material in a solvent at room temperature for an extended period. researchgate.netSimple, requires minimal specialized equipment. researchgate.netTime-consuming, requires large solvent volumes, potentially lower yield. researchgate.netMethanol, Ethanol ui.ac.id
Soxhlet ExtractionContinuous extraction with a refluxing solvent. researchgate.netMore efficient than maceration. nih.govRequires heat which can degrade sensitive compounds, long duration. researchgate.netMethanol, Chloroform nih.gov
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to enhance extraction efficiency. mdpi.comReduced extraction time and solvent consumption, increased yield. mdpi.comRequires specialized equipment.Chloroform, Ethanol nih.govmdpi.com
Thermosonication-Assisted Extraction (TSAE)Combines ultrasound with controlled heating. nih.govHigher extraction efficiency and yield compared to UAE and Soxhlet. nih.govRequires precise temperature control to avoid degradation.Not specified for this compound

Bioassay-Guided Fractionation and Chromatographic Separation Techniques for this compound Isolation

Following the initial crude extraction, a process known as bioassay-guided fractionation is employed to isolate the specific bioactive compounds. mdpi.com This strategy is highly effective for systematically screening and narrowing down the components of a complex extract to pinpoint the active molecules. mdpi.comresearchgate.net The crude extract is first separated into simpler mixtures, or fractions, using chromatographic techniques. Each fraction is then tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line). mdpi.comnih.gov The most active fractions are selected for further separation, repeating the process until a pure, active compound is isolated. mdpi.comnih.gov

Chromatography is the cornerstone of this separation process. ijcrcps.com

Column Chromatography (CC): This is a primary technique used for the initial fractionation of the crude extract. ijcrcps.com The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. ijcrcps.comscientific.net Compounds separate based on their differential affinities for the stationary and mobile phases. ijcrcps.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography separations and to identify fractions containing compounds of interest. nih.govijcrcps.com A chemical visualizing agent, Kedde's reagent, can be used to specifically detect acetogenins, which appear as a pinkish-purple spot, confirming their presence in a fraction. ijcrcps.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. It offers high resolution and sensitivity, allowing for the separation of closely related acetogenin (B2873293) isomers from one another to yield a highly pure compound like this compound. scientific.netoatext.com

TechniquePrincipleRole in IsolationStationary/Mobile Phases
Bioassay-Guided FractionationSystematic separation of an extract guided by biological testing of the resulting fractions. mdpi.comEfficiently directs the isolation process toward the most potent bioactive compounds. mdpi.comN/A
Column Chromatography (CC)Separation based on differential partitioning of components between a stationary phase and a mobile phase in a column. ijcrcps.comInitial large-scale separation of the crude extract into simpler fractions. scientific.netStationary: Silica gel. Mobile: Solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate). ijcrcps.com
Thin-Layer Chromatography (TLC)Separation on a thin layer of adsorbent material, primarily used for monitoring and identification. ijcrcps.comMonitors the separation achieved by column chromatography and helps combine similar fractions. nih.govStationary: Silica gel G. Mobile: Chloroform-methanol mixtures. ijcrcps.com
High-Performance Liquid Chromatography (HPLC)A high-pressure version of column chromatography providing superior resolution and speed. oatext.comFinal purification of the target compound to a high degree of purity. scientific.netVaries depending on the specific acetogenin.

Advanced Spectroscopic Techniques for this compound Structural Characterization

Once this compound has been isolated in its pure form, its precise chemical structure must be determined. This is accomplished using a suite of advanced spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of novel organic compounds like this compound. mdpi.comresearchgate.net It provides a detailed map of the carbon and hydrogen atom framework within the molecule. jchps.com

¹H NMR (Proton NMR): This technique provides information about the different types of hydrogen atoms (protons) in the molecule. slideshare.net The number of signals indicates the number of chemically non-equivalent protons, while the position of the signals (chemical shift) reveals their electronic environment. jchps.com Furthermore, the splitting pattern of the signals (spin-spin coupling) helps determine which protons are adjacent to one another.

¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of different types of carbon atoms.

2D NMR Techniques: More complex experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC), allowing chemists to piece together the entire molecular structure. hyphadiscovery.com

Mass Spectrometry (MS) is a crucial analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. nih.gov It is highly sensitive, requiring only a small amount of sample. acs.org

When coupled with a chromatographic system, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of isolated compounds. acs.orgresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to ionize acetogenins for MS analysis. acs.org

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, which provides its molecular weight. rjpponline.org Additionally, by inducing fragmentation of the molecule within the instrument (tandem MS or MS/MS), a unique fragmentation pattern is generated. researchgate.net This pattern acts like a fingerprint, providing valuable clues about the compound's structure, such as the presence of hydroxyl groups, which can be observed through the consecutive loss of water molecules (18 Da). nih.gov

While NMR and MS are the primary tools for complete structure elucidation, other spectroscopic methods provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule. oatext.com For an acetogenin like this compound, FT-IR can confirm the presence of hydroxyl (-OH) groups and the characteristic γ-lactone carbonyl (C=O) group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Acetogenins typically exhibit weak UV absorbance at short wavelengths (around 220 nm). acs.org While not highly specific, UV-Vis spectroscopy can help to confirm the presence of the α,β-unsaturated γ-lactone functional group characteristic of this compound class. nih.gov

Pharmacological and Biological Activities of Annomuricin E: Mechanistic Insights

Investigation of Annomuricin E's Antitumoral and Cytotoxic Effects

This compound, an annonaceous acetogenin (B2873293), has been the subject of scientific investigation to determine its potential as an antitumoral and cytotoxic agent. Research has focused on its effects both in laboratory cell cultures (in vitro) and in animal models (in vivo) to understand its biological activities against cancer.

Laboratory studies have demonstrated that this compound exhibits cytotoxic effects against a variety of human cancer cell lines. ijper.org These studies are crucial for identifying the compound's spectrum of activity and its potency.

This compound has shown notable cytotoxic activity against several specific human cancer cell lines. plos.org In studies involving the human colorectal adenocarcinoma cell line HT-29, this compound demonstrated a time-dependent inhibitory effect on cell proliferation. plos.orgfrontiersin.org The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was measured at various time points. For HT-29 cells, the IC₅₀ value was 5.72 ± 0.41 μg/mL after 12 hours, 3.49 ± 0.22 μg/mL after 24 hours, and decreased to 1.62 ± 0.24 μg/mL after 48 hours of treatment. plos.orgfrontiersin.orgencyclopedia.pubmdpi.com These results were comparable to the suppressive potential of 5-Fluorouracil (B62378), a standard anticancer drug used as a positive control in these experiments. plos.orgfrontiersin.org

Further research has indicated that this compound possesses a selective cytotoxic effect against different human cancer cells, with particular selectivity noted toward the pancreatic carcinoma cell line (PACA-2) and the colorectal adenocarcinoma cell line (HT-29). plos.orgresearchgate.netbau.edu.lb Its cytotoxic activity also extends to the HCT-116 human colorectal carcinoma cell line. encyclopedia.pubmdpi.commdpi.com this compound was found to halt the proliferation of HCT-116 cells with an IC₅₀ value of 32.51 ± 1.18 μg/mL after a 48-hour treatment period. encyclopedia.pubmdpi.com

In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines
Cell LineCancer TypeTreatment Duration (hours)IC₅₀ Value (µg/mL)
HT-29Colorectal Adenocarcinoma125.72 ± 0.41
HT-29Colorectal Adenocarcinoma243.49 ± 0.22
HT-29Colorectal Adenocarcinoma481.62 ± 0.24
HCT-116Colorectal Carcinoma4832.51 ± 1.18

A critical aspect of anticancer drug evaluation is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. nih.govrjas.org this compound has been investigated for this property by comparing its effects on cancer cells versus non-cancerous cells. plos.org In a comparative study, this compound was found to be significantly less cytotoxic to the normal human colon cell line, CCD841. plos.orgfrontiersin.orgresearchgate.net After 48 hours of treatment, the IC₅₀ value for this compound on CCD841 cells was 32.51 ± 1.18 μg/mL. plos.orgresearchgate.net This is substantially higher than the IC₅₀ value of 1.62 ± 0.24 μg/mL observed for the HT-29 colon cancer cells under the same conditions, indicating a considerable degree of selective toxicity towards the cancer cells. plos.orgresearchgate.netresearchgate.net

Comparative Cytotoxicity of this compound (48h Treatment)
Cell LineCell TypeIC₅₀ Value (µg/mL)
HT-29Colorectal Cancer1.62 ± 0.24
CCD841Normal Colon32.51 ± 1.18

Following promising in vitro results, the effects of this compound and its source extract have been evaluated in animal models to assess their activity within a living organism.

The chemopreventive properties of an ethyl acetate (B1210297) extract of Annona muricata leaves (EEAML), from which this compound was isolated as a primary cytotoxic constituent, were evaluated in a rat model of colon carcinogenesis. plos.orgresearchgate.netnih.gov In this model, the chemical carcinogen azoxymethane (B1215336) (AOM) is used to induce the formation of aberrant crypt foci (ACF), which are recognized as the earliest preneoplastic lesions in the colon. plos.org The study was designed to assess whether the extract could prevent or reduce the development of these precancerous lesions. plos.orgnih.gov

Rats treated with the EEAML at doses of 250 mg/kg and 500 mg/kg showed a significant suppression in the total number of AOM-induced ACF. plos.org The reduction in ACF formation was 61.2% and 72.5% for the 250 mg/kg and 500 mg/kg doses, respectively, compared to the cancer control group. plos.orgmdpi.com The positive control group, treated with 5-fluorouracil, exhibited a 79.5% reduction. plos.org This bioassay-guided study highlights this compound as a key contributing compound to the chemopreventive activity observed with the A. muricata leaf extract. plos.orgresearchgate.netnih.gov

Chemopreventive Effect of A. muricata Leaf Extract (Containing this compound) on AOM-Induced Aberrant Crypt Foci (ACF) in Rats
Treatment GroupEffect on ACF Formation
Cancer Control (AOM only)Development of ACF
EEAML (250 mg/kg) + AOM61.2% reduction in total ACF
EEAML (500 mg/kg) + AOM72.5% reduction in total ACF
5-Fluorouracil + AOM79.5% reduction in total ACF

The potential of extracts from Annona muricata to modulate tumor growth has also been examined in animal models. In one preclinical study involving mice with pancreatic tumors, treatment with a graviola extract led to a significant reduction in tumor growth. mdpi.com While the pancreatic tumors were not completely eliminated, the study's data indicated that tumor progression was greatly reduced in the mice that received the extract compared to the control group. mdpi.com Although this particular study utilized a whole extract rather than purified this compound, the antitumor effects of the extract are attributed to its rich content of bioactive compounds, including acetogenins (B1209576) like this compound. bau.edu.lbwaocp.org

Preclinical In Vivo Studies in Established Disease Models

Cellular and Molecular Mechanisms of this compound Action

The anticancer effects of this compound are largely attributed to its ability to trigger programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancerous cells. These mechanisms are crucial for its potential as a therapeutic agent.

Apoptosis Induction Pathways

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. researchgate.netplos.org This pathway is initiated by internal cellular stress signals and culminates in the activation of a cascade of enzymes that dismantle the cell in a controlled manner. teachmeanatomy.infothermofisher.com

A critical early event in this compound-induced apoptosis is the disruption of the mitochondria. researchgate.net The compound triggers a dissipation of the mitochondrial membrane potential (MMP), which is the electrochemical gradient across the inner mitochondrial membrane essential for cellular energy production. researchgate.netnih.govresearchgate.net This loss of MMP leads to the opening of mitochondrial permeability transition pores, facilitating the release of pro-apoptotic factors from the mitochondria into the cytosol. researchgate.netplos.org

One of the key molecules released is cytochrome c. researchgate.netnih.gov In healthy cells, cytochrome c is a vital component of the electron transport chain within the mitochondria. However, its release into the cytoplasm is a point of no return for the cell, initiating the downstream events of apoptosis. plos.orgbiovendor.com Studies on HT-29 human colon cancer cells have confirmed that this compound treatment leads to the leakage of cytochrome c from the mitochondria. researchgate.netplos.orgnih.gov

The release of cytochrome c into the cytosol triggers the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis. biovendor.comabeomics.com Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. plos.orgbiovendor.com

Activated caspase-9 then proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. researchgate.netplos.orgnih.gov These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. abeomics.com Research has demonstrated that this compound treatment of HT-29 cells results in a time-dependent activation of both caspase-9 and caspase-3/7, with significant elevation observed after 12 to 48 hours of exposure. plos.orgnih.gov

Table 1: Effect of this compound on Caspase Activity in HT-29 Cells

Treatment Time (hours)Caspase-9 ActivityCaspase-3/7 Activity
3No significant changeNo significant change
6No significant changeNo significant change
12Significantly elevatedSignificantly elevated
24Significantly elevatedSignificantly elevated
48Significantly elevatedSignificantly elevated

Data based on findings from Moghadamtousi et al. (2015). plos.org

The integrity of the mitochondrial membrane and the release of cytochrome c are tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. teachmeanatomy.infoherbmedpharmacol.com This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2 itself. oncotarget.comnih.gov The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. nih.gov

This compound has been found to modulate the expression of these critical regulatory proteins. researchgate.netnih.gov In HT-29 cells, treatment with this compound led to a time-dependent upregulation of the pro-apoptotic Bax protein and a concurrent downregulation of the anti-apoptotic Bcl-2 protein, at both the mRNA and protein levels. researchgate.netplos.orgnih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis by promoting the permeabilization of the mitochondrial outer membrane. researchgate.netfrontiersin.org

A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. plos.orgnih.gov This externalization of PS serves as an "eat me" signal for phagocytic cells to clear the apoptotic cell without inducing an inflammatory response. dovepress.com

Flow cytometry analysis using Annexin V, a protein that binds with high affinity to PS, has been used to detect this apoptotic marker. plos.org In HT-29 cells treated with this compound, a significant increase in the percentage of early apoptotic cells (Annexin V positive, Propidium Iodide negative) and late apoptotic cells (Annexin V positive, Propidium Iodide positive) was observed compared to control cells. plos.org For instance, after 12 hours of treatment, the percentage of early and late apoptotic cells increased to 13.9% and 6.9%, respectively, from 3.6% and 0.5% in the control group after 48 hours. plos.org

Cell Cycle Perturbation Analysis

In addition to inducing apoptosis, this compound can also interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. plos.orgresearchgate.net Uncontrolled cell cycle progression is a fundamental characteristic of cancer.

Studies have shown that this compound can cause cell cycle arrest, particularly at the G1 phase, in cancer cells. researchgate.netplos.orgnih.gov The G1 phase is the first of four phases in the cell cycle, where the cell grows and prepares for DNA synthesis. Arresting cells in this phase prevents them from replicating their DNA and dividing.

Flow cytometry analysis of HT-29 cells treated with this compound revealed a significant accumulation of cells in the G1 phase of the cell cycle. plos.orgnih.gov This effect was observed after 12, 24, and 48 hours of treatment, indicating that this compound effectively halts the proliferation of these cancer cells. plos.org

Induction of Cell Cycle Arrest Phases (e.g., G1 arrest)

This compound has been shown to exert its cytotoxic effects by inducing cell cycle arrest, predominantly at the G1 phase. plos.orgnih.govfrontiersin.org In studies involving HT-29 human colon cancer cells, treatment with this compound led to a time-dependent accumulation of cells in the G1 phase. plos.org After 24 and 48 hours of treatment, the percentage of HT-29 cells arrested in the G1 phase reached 89.65% and 94.60%, respectively. plos.org This G1 phase arrest is a crucial mechanism for inhibiting the proliferation of cancer cells. plos.orgnih.gov The induction of G1 cell cycle arrest by this compound is a key contributor to its anticancer activity. frontiersin.orgherbmedpharmacol.com

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, PCNA)

The induction of G1 phase cell cycle arrest by this compound is closely linked to its ability to modulate the expression of key cell cycle regulatory proteins. This compound has been observed to down-regulate the expression of Proliferating Cell Nuclear Antigen (PCNA) in HT-29 colon cancer cells. herbmedpharmacol.combiorxiv.org PCNA is a critical protein involved in DNA replication and repair, and its reduced expression contributes to the halting of the cell cycle. biorxiv.org Furthermore, extracts containing this compound have been shown to reduce the expression of Cyclin D1, a protein essential for the G1/S phase transition. nih.govnih.gov The down-regulation of these proteins disrupts the normal progression of the cell cycle, thereby inhibiting cancer cell proliferation. biorxiv.orgnih.gov

Impact on Cellular Proliferation Kinetics

This compound demonstrates a significant inhibitory effect on the proliferation of various cancer cell lines. nih.gov Its cytotoxic activity against HT-29 colon cancer cells is dose- and time-dependent. plos.orgresearchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 5.72 ± 0.41 μg/ml, 3.49 ± 0.22 μg/ml, and 1.62 ± 0.24 μg/ml after 12, 24, and 48 hours of treatment, respectively. plos.org Notably, this compound exhibited significantly less cytotoxicity towards normal colon cells (CCD841), with a much higher IC50 value of 32.51 ± 1.18 μg/ml after 48 hours, suggesting a selective action against cancer cells. plos.orgfrontiersin.org This selective inhibition of proliferation is a desirable characteristic for a potential anticancer agent. plos.orgfrontiersin.org

Exploration of this compound's Potential as a Radiation Sensitizing Agent

The mechanisms of action of this compound, such as the induction of cell cycle arrest and apoptosis, suggest its potential as a radiation-sensitizing agent. herbmedpharmacol.comherbmedpharmacol.comresearchgate.net Radiation therapy is a cornerstone of cancer treatment, and its efficacy can be enhanced by agents that make cancer cells more susceptible to radiation-induced damage. Increased ROS formation, a known effect of some Annona muricata extracts, can enhance the efficacy of radiation. herbmedpharmacol.com By arresting cells in the G1 phase, a radiosensitive phase of the cell cycle, this compound could potentially increase the effectiveness of radiation therapy. herbmedpharmacol.com Further research is warranted to fully explore the synergistic effects of this compound and radiation in cancer treatment. herbmedpharmacol.comherbmedpharmacol.com

Structure Activity Relationship Sar Studies of Annomuricin E and Analogs

Identification of Key Structural Determinants for Biological Activity

Annonaceous acetogenins (B1209576) are a class of natural products characterized by a long hydrocarbon chain that terminates in an α,β-unsaturated γ-lactone ring. plos.org Most also feature one or more tetrahydrofuran (B95107) (THF) rings along the hydrocarbon chain. SAR studies on a wide range of acetogenins have identified several key structural features that are critical for their biological activity.

The α,β-Unsaturated γ-Lactone Ring: This moiety is widely considered essential for the cytotoxic activity of acetogenins. It acts as a Michael acceptor and is believed to be the primary site of interaction with their biological target, mitochondrial Complex I (NADH:ubiquinone oxidoreductase). encyclopedia.pub

The Tetrahydrofuran (THF) Ring System: The number, position, and relative stereochemistry of the THF rings significantly influence potency. For acetogenins with two adjacent (bis-adjacent) THF rings, such as Annomuricin E, a specific stereochemical arrangement of threo-trans-threo-trans-erythro (from C-15 to C-24 in the hydrocarbon chain) has been associated with the highest potency in multidrug-resistant cancer cell lines. acs.org

The Spacer Length: The length of the hydrocarbon chain that separates the THF ring system from the terminal γ-lactone is another critical determinant of activity. Studies comparing various acetogenins have shown that a spacer of 13 carbon atoms between the flanking hydroxyl group of the THF system and the lactone appears to be optimal for cytotoxicity. acs.org Compounds with shorter spacer lengths (9 or 11 carbons) are significantly less active. acs.org

Hydroxyl Groups: The presence and position of hydroxyl (OH) groups along the hydrocarbon chain also modulate activity, likely by influencing the molecule's solubility and its ability to form hydrogen bonds with the target protein.

The importance of these structural features can be observed by comparing the cytotoxic potencies of this compound with its naturally occurring analogs against human colon adenocarcinoma (HT-29) cells. This compound and muricapentocin, which share a similar bis-adjacent THF core and optimal spacer length, exhibit very high potency. mdpi.com In contrast, other analogs like Annomuricin A, B, and C show varied, and often lower, potency, which can be attributed to differences in their core structures and functional groups. mdpi.comnih.gov

Table 1: Comparative Cytotoxicity of this compound and Analogs Against HT-29 Cancer Cells
CompoundReported Cytotoxicity (ED50 in µg/mL)Reference
This compound6.68 x 10-2 mdpi.com
Muricapentocin7.10 x 10-2 mdpi.com
Annomuricin A>1.0 nih.gov
Annomuricin B4.35 x 10-1 nih.gov
Annomuricin C1.54 mdpi.com

Elucidation of Pharmacophoric Features and Binding Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related acetogenins, the key pharmacophoric features are derived directly from the structural determinants of activity.

The primary pharmacophore model for Annonaceous acetogenins consists of:

A Hydrophilic Region: Comprising the THF rings and any flanking hydroxyl groups. This region is crucial for orienting the molecule within the binding site of its target protein.

A Hydrophobic Spacer: The long aliphatic hydrocarbon chain.

An Electrophilic "Warhead": The α,β-unsaturated γ-lactone ring, which is believed to covalently bind to the target.

Molecular docking studies have been employed to better understand the binding motifs of acetogenins like this compound. aip.orgscitepress.org These computational analyses simulate the interaction between the ligand (this compound) and its protein target. The primary target for acetogenins is widely accepted to be Complex I of the mitochondrial electron transport chain. encyclopedia.pub The inhibition of this complex disrupts ATP production, leading to cellular energy depletion and ultimately apoptosis, particularly in cancer cells which have a high energy demand. encyclopedia.pub

The binding model suggests that the THF core and hydroxyl groups anchor the molecule within a specific pocket of the protein through hydrogen bonds and hydrophilic interactions. The long hydrocarbon chain fits into a hydrophobic channel, and the γ-lactone ring is positioned near critical amino acid residues, allowing it to exert its inhibitory effect. aip.org

Impact of Chemical Modifications on this compound's Efficacy Profile

Examining the structural differences between this compound and its natural analogs provides insight into how subtle chemical modifications can drastically alter biological efficacy. These naturally occurring variations serve as a de facto study on the impact of structural changes.

Annomuricin A and B: Annomuricin A shows very low toxicity against HT-29 cells (ED₅₀ > 1.0 µg/mL), while Annomuricin B is moderately potent (ED₅₀ = 0.435 µg/mL). nih.gov These variations highlight the sensitivity of the biological activity to the specific arrangement and type of functional groups along the acetogenin (B2873293) backbone.

Muricapentocin vs. This compound: Muricapentocin and this compound exhibit nearly identical high levels of potency. mdpi.com This suggests that their structures contain the optimal combination of a potent THF core, ideal spacer length, and required lactone functionality for maximal cytotoxic effect against this specific cell line.

Advanced Research Methodologies and Computational Approaches Applied to Annomuricin E Research

In Vitro Cell-Based Assay Systems and Advanced Readouts (e.g., LDH Leakage Assay)

In vitro cell-based assays are fundamental tools for assessing the biological activity of compounds like Annomuricin E in a controlled environment. These systems utilize cultured human cancer cell lines, such as the HT-29 colon cancer line, to observe the compound's effects on cell viability and cytotoxicity. researchgate.netplos.org

One common method to quantify cell death is the Lactate Dehydrogenase (LDH) leakage assay . LDH is a stable cytoplasmic enzyme present in most cells. takarabio.com When the plasma membrane is damaged, LDH is released into the cell culture supernatant. takarabio.comnih.gov The amount of LDH released, which can be measured colorimetrically, is directly proportional to the number of damaged or dead cells. takarabio.comnih.govtudelft.nl While studies have utilized the LDH assay to confirm the cytotoxicity of ethyl acetate (B1210297) extracts of Annona muricata leaves (which contain this compound) against lung cancer cells, other assays have been more specifically reported for the isolated compound itself. researchgate.net

The MTT assay is another colorimetric assay frequently used to assess the metabolic activity of cells, serving as an indicator of cell viability. Research has shown that this compound suppresses the proliferation of HT-29 colon cancer cells in a time-dependent manner, with its half-maximal inhibitory concentration (IC₅₀) decreasing significantly over 48 hours. plos.org The cytotoxic effect of this compound was found to be comparable to that of the standard anticancer drug, 5-fluorouracil (B62378) (5-FU). plos.org

Table 1: Time-Dependent Cytotoxicity of this compound on HT-29 Cells (MTT Assay) plos.org
Treatment TimeIC₅₀ Value (μg/ml)
12 hours5.72 ± 0.41
24 hours3.49 ± 0.22
48 hours1.62 ± 0.24

Beyond cytotoxicity, other advanced readouts have been employed. Flow cytometry has been used to determine that this compound induces G1 cell cycle arrest in HT-29 cells. researchgate.netnih.gov Furthermore, multiparameter cytotoxicity assays have simultaneously analyzed critical apoptotic markers, revealing that the compound triggers the dissipation of the mitochondrial membrane potential and the leakage of cytochrome c from the mitochondria. nih.govnih.gov

Molecular Biology Techniques in Mechanistic Elucidation (e.g., Gene Expression Analysis, Protein Quantification via Western Blot/Immunohistochemistry)

To understand the mechanisms underlying the biological activity of this compound, researchers have turned to powerful molecular biology techniques that can probe changes at the gene and protein level.

Gene Expression Analysis: This involves studying the transcription of genes into functional RNA products. bio-rad.com Quantitative Polymerase Chain Reaction (Q-PCR) is a key technique used to quantify mRNA levels of specific genes. nih.gov Studies on this compound have used Q-PCR to analyze its effect on genes involved in apoptosis, a form of programmed cell death. plos.orgnih.gov Following treatment of HT-29 cells with this compound, a time-dependent upregulation of the pro-apoptotic gene Bax and a downregulation of the anti-apoptotic gene Bcl-2 were observed at the mRNA level. researchgate.netnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell toward apoptosis.

Protein Quantification: This focuses on measuring the amount of specific proteins in a sample. Two widely used techniques are Western Blotting and Immunohistochemistry.

Western Blotting is a laboratory method used to detect and quantify specific proteins from a mixture extracted from cells or tissues. praxilabs.com The technique involves separating proteins by size, transferring them to a membrane, and then using specific antibodies to identify the target protein. praxilabs.comurfjournals.org Analysis of protein levels following treatment with Annona muricata extracts has confirmed the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Research specifically on this compound confirmed that changes observed at the gene level translate to the protein level, with an increase in Bax protein and a decrease in Bcl-2 protein. researchgate.netnih.govnih.gov

Immunohistochemistry (IHC) allows for the visualization of proteins within the context of tissue architecture. This technique uses antibodies to detect proteins in tissue sections, providing spatial information about protein expression. IHC analysis of colon tissue from rats treated with an Annona muricata leaf extract containing this compound showed a significant upregulation of the pro-apoptotic Bax protein and a downregulation of the anti-apoptotic Bcl-2 protein and the cell proliferation marker PCNA. researchgate.netplos.orgnih.gov

Table 2: Effect of this compound on Key Apoptotic and Proliferation-Related Proteins researchgate.netplos.orgnih.govnih.gov
ProteinFunctionObserved Change upon TreatmentTechnique Used
BaxPro-apoptoticUpregulationGene Expression, Western Blot, Immunohistochemistry
Bcl-2Anti-apoptoticDownregulationGene Expression, Western Blot, Immunohistochemistry
PCNACell Proliferation MarkerDownregulationImmunohistochemistry

Computational Chemistry and Molecular Modeling Techniques

Computational techniques are invaluable for predicting and analyzing the interactions between a small molecule like this compound and its potential protein targets, offering insights that can guide further experimental work.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. biomedpharmajournal.orgresearchgate.net It is used to estimate the strength of the interaction, often expressed as a binding energy score. biomedpharmajournal.org In silico studies have identified this compound as a promising lead compound. Molecular docking simulations screened a library of acetogenins (B1209576) against Multidrug Resistance Protein 1 (MRP1) and Breast Cancer Resistance Protein 1 (BCRP1), which are involved in cancer cell resistance to chemotherapy. nih.gov this compound was one of four lead acetogenins identified as having a high binding affinity for these proteins. nih.gov Another study docked this compound into the binding pocket of Hypoxia-Inducible Factor-1α (HIF-1α), a protein implicated in cancer progression. biomedpharmajournal.org

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex. frontiersin.orginformahealthcare.com An MD simulation was performed on the complex of this compound with the nucleotide-binding domain of MRP1. nih.gov The results showed that the complex remained stable throughout the simulation, suggesting a persistent and favorable interaction. nih.gov This stability supports the hypothesis that this compound could act as an effective inhibitor of the protein. nih.gov

Network pharmacology is a holistic approach that analyzes the complex relationships between drugs, biological targets, and diseases. researchgate.netnih.gov It aims to construct and analyze "drug-target-disease" interaction networks to elucidate a compound's potential multi-target mechanisms of action. researchgate.net A network pharmacology approach was used to predict the core colorectal cancer (CRC) targets of lead acetogenins, including this compound. nih.gov This analysis revealed potential targets such as ABCG2 (BCRP1), ERBB2, STAT3, AR, SRC, and ABCC1 (MRP1), providing a broader view of the pathways through which this compound might exert its effects against cancer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.orgmedcraveonline.com By identifying key structural features, QSAR models can be used to predict the activity of novel, untested compounds and to guide the rational design of more potent molecules. jocpr.com While QSAR is a powerful tool in drug discovery, specific QSAR models that detail the precise structural determinants of this compound's activity are not extensively detailed in the currently reviewed scientific literature. The application of such models in the future could further optimize the acetogenin (B2873293) structure for enhanced biological efficacy.

Advanced Analytical Chemistry Techniques for Research-Scale Characterization and Quantification

The isolation, characterization, and quantification of this compound from natural sources, primarily the leaves of Annona muricata, rely on a suite of advanced analytical chemistry techniques. These methods are essential for obtaining the compound in a pure form, elucidating its complex chemical structure, and determining its concentration in various extracts. The process typically involves a multi-step approach combining chromatographic separation with spectroscopic analysis.

The initial extraction from dried A. muricata leaves is often performed using solvents like ethyl acetate or ethanol. plos.orguncst.go.ug This crude extract, containing a complex mixture of phytochemicals, undergoes several rounds of fractionation to isolate the acetogenin components. plos.org A common strategy involves bioassay-guided fractionation, where the biological activity of different fractions is tested to guide the purification process toward the most potent compounds. plos.orgnih.gov

Chromatographic Techniques for Isolation and Purification

Chromatography is the cornerstone for separating this compound from the intricate matrix of the plant extract. Researchers employ a combination of techniques to achieve high purity.

Column Chromatography: The crude ethyl acetate extract is typically first subjected to column chromatography on silica (B1680970) gel. plos.orgnih.gov This allows for the initial separation of compounds based on their polarity, yielding several fractions.

Preparative Thin-Layer Chromatography (TLC): Bioactive fractions obtained from column chromatography are often further purified using preparative TLC. plos.orgnih.gov This technique allows for a finer separation of compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC): The final purification step to yield pure this compound is accomplished using preparative HPLC. plos.orgnih.gov This method offers high resolution and is crucial for isolating individual acetogenins. A common setup involves a reversed-phase ODS (Octadecylsilane, C18) column with a gradient mobile phase, such as methanol-water mixtures, and detection using a photodiode array (PDA) detector at a wavelength of 220 nm. plos.orgnih.gov For instance, one study reported the successful isolation of 5 mg of this compound from a 0.75 g fraction using preparative HPLC. plos.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and formula of this compound. The compound typically shows a protonated molecule [M+H]⁺ ion in the mass spectrum. For this compound, the observed mass-to-charge ratio (m/z) is 613.4734, which corresponds to the calculated molecular formula C₃₅H₆₄O₈. plos.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for elucidating the detailed structure. plos.orgnih.gov ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. The spectral data, including chemical shifts (δ) and coupling constants (J), allow for the precise assignment of each proton and carbon in the molecule's structure. plos.org

Table 1: HPLC Parameters for the Isolation of this compound This table is interactive. You can sort and filter the data.

Parameter Description Source
Technique Preparative High-Performance Liquid Chromatography (HPLC) plos.org, nih.gov
Column ODS (Octadecylsilane) C18, 4.6 x 250 mm, 5.0 μm, 70 Å plos.org, nih.gov
Mobile Phase Gradient of 50–100% Methanol-Water plos.org, nih.gov
Flow Rate 7 ml/min plos.org, nih.gov
Detection Photodiode Array (PDA) Detector at 220 nm plos.org, nih.gov
Yield 5 mg of this compound from 0.75 g of a semi-purified fraction plos.org, nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide complementary structural information. IR spectroscopy helps identify key functional groups; for this compound, characteristic absorption bands are observed for hydroxyl groups (around 3401 cm⁻¹) and the α,β-unsaturated γ-lactone ring (around 1704 cm⁻¹). plos.orgnih.gov UV spectroscopy shows a maximum absorption (λmax) at 220 nm, which is also characteristic of the α,β-unsaturated γ-lactone moiety present in Annonaceous acetogenins. plos.orgnih.gov

Quantitative Analysis

Quantitative analysis of this compound and other acetogenins in plant extracts or commercial products is primarily performed using HPLC. frontiersin.orgoup.com By creating a standard curve with a known concentration of a purified acetogenin standard, such as annonacin (B1665508), the concentration of similar compounds in a sample can be determined. oup.com Reversed-phase HPLC with UV detection is a robust method for this purpose. frontiersin.orgoup.com While specific quantitative data for this compound across different samples is not extensively detailed in the literature, the methods established for other major acetogenins are directly applicable. For example, studies have quantified annonacin in various A. muricata products, revealing significant variability in concentration. frontiersin.orgresearchgate.net

Table 2: Spectroscopic Data for the Characterization of this compound This table is interactive. You can sort and filter the data.

Analytical Technique Observation Inferred Structural Feature Source
LC-MS m/z 613.4734 [M+H]⁺ Molecular Formula: C₃₅H₆₄O₈ plos.org, nih.gov
UV Spectroscopy λmax at 220 nm α,β-unsaturated γ-lactone plos.org, nih.gov
IR Spectroscopy νmax 3401 cm⁻¹ Hydroxyl (O-H) group plos.org, nih.gov
IR Spectroscopy νmax 1704 cm⁻¹ Carbonyl (C=O) of the γ-lactone plos.org, nih.gov
¹H NMR (500 MHz, CDCl₃) Detailed chemical shifts and coupling constants Defines proton environments and connectivity plos.org, plos.org
¹³C NMR (125 MHz, CDCl₃) Detailed chemical shifts Defines carbon skeleton and functional groups plos.org, plos.org

Future Directions and Research Gaps in Annomuricin E Studies

Elucidation of Further Detailed Molecular and Cellular Mechanisms

Current research has established that Annomuricin E exerts its cytotoxic effects primarily through the induction of apoptosis. plos.orgnih.gov Studies on the HT-29 human colon cancer cell line have shown that this process is mediated by the intrinsic mitochondrial pathway. plos.orgencyclopedia.pubnih.gov Key events include the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and effector caspases-3/7. plos.orgnih.govmdpi.com This cascade is controlled by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, at both the mRNA and protein levels. plos.orgnih.govherbmedpharmacol.com Furthermore, this compound has been shown to induce cell cycle arrest at the G1 phase in HT-29 cells. plos.orgscienceopen.com

The fundamental mechanism of action for acetogenins (B1209576) like this compound is the inhibition of the NADH: ubiquinone oxidoreductase, also known as Complex I, in the mitochondrial electron transport chain. mdpi.com This blockade of ATP production is particularly effective against cancer cells, which have a high energy demand. mdpi.com Molecular docking studies have also suggested that this compound has a strong binding affinity for Protein Kinase C, indicating another potential pathway for its antiproliferative effects. univpancasila.ac.id

Despite these findings, a more profound understanding of the molecular intricacies is required. Future research should aim to:

Identify and validate the full spectrum of protein targets beyond Complex I and Protein Kinase C.

Investigate the impact of this compound on other cellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis. mdpi.com

Explore its effects on the tumor microenvironment, including its potential immunomodulatory properties. nih.gov

Clarify the precise mechanisms leading to G1 cell cycle arrest, including the roles of specific cyclin-dependent kinases (CDKs) and CDK inhibitors. plos.org

Table 1: Summary of Known and Investigated Molecular Mechanisms of this compound

Mechanism Category Specific Effect Cellular Context References
Apoptosis Induction Upregulation of Bax, Downregulation of Bcl-2 HT-29 Cells plos.orgnih.govmdpi.comherbmedpharmacol.com
Dissipation of Mitochondrial Membrane Potential HT-29 Cells plos.orgnih.gov
Cytochrome c Leakage HT-29 Cells plos.orgnih.govencyclopedia.pubnih.gov
Activation of Caspase-9, Caspase-3/7 HT-29 Cells plos.orgnih.govmdpi.com
Increased Lactate Dehydrogenase (LDH) Leakage HT-29 Cells plos.orgscienceopen.com
Cell Cycle Regulation Arrest at G1 Phase HT-29 Cells plos.orgscienceopen.com
Bioenergetics Inhibition of Mitochondrial Complex I General Acetogenin (B2873293) Mechanism mdpi.com
Enzyme Inhibition High Binding Affinity to Protein Kinase C In Silico Models univpancasila.ac.id

Comprehensive In Vivo Mechanistic Investigations and Model Development

While in vitro studies provide a foundational understanding of a compound's activity, in vivo research is critical for validating these findings in a complex biological system. encyclopedia.pubnih.gov Currently, the in vivo data specifically for isolated this compound is limited. Most existing animal studies have utilized crude or fractionated extracts of A. muricata leaves. mdpi.com

For instance, a key study used a bioassay-guided approach where an ethyl acetate (B1210297) extract of A. muricata leaves (EEAML) was shown to reduce the formation of azoxymethane-induced colonic aberrant crypt foci (ACF) in a rat model. plos.orgnih.gov This chemopreventive effect was associated with the downregulation of proliferating cell nuclear antigen (PCNA) and Bcl-2 proteins, alongside the upregulation of the Bax protein in the colon tissue. plos.orgnih.govherbmedpharmacol.com this compound was subsequently isolated from this active extract, strongly suggesting it is a major contributor to the observed in vivo effects. nih.gov

However, there is a clear need for more extensive in vivo investigations using the purified compound. Future research priorities include:

Conducting pharmacokinetic and pharmacodynamic studies of pure this compound to understand its absorption, distribution, metabolism, and excretion.

Evaluating the efficacy of this compound in various preclinical cancer models, including xenograft and patient-derived xenograft (PDX) models, to confirm its anticancer potential against different tumor types.

Investigating the long-term effects and potential for toxicity in animal models, particularly concerning the neurotoxic potential reported for other acetogenins like annonacin (B1665508). researchgate.net

Developing and utilizing advanced animal models that can better recapitulate human cancers to perform detailed mechanistic studies in vivo.

Table 2: Summary of In Vivo Findings from this compound-Containing Extracts

Study Focus Model System Extract Used Key Findings References
Chemoprevention Azoxymethane-induced colon cancer in rats Ethyl Acetate Extract of A. muricata Leaves (EEAML) Significant reduction in colonic aberrant crypt foci (ACF) formation. plos.orgnih.gov
Protein Expression Azoxymethane-induced colon cancer in rats Ethyl Acetate Extract of A. muricata Leaves (EEAML) Downregulation of PCNA and Bcl-2; Upregulation of Bax. plos.orgnih.govherbmedpharmacol.com
Antioxidant Activity Azoxymethane-induced colon cancer in rats Ethyl Acetate Extract of A. muricata Leaves (EEAML) Increased levels of enzymatic antioxidants and suppression of lipid peroxidation. plos.orgnih.gov

Discovery and Characterization of Novel this compound Analogs and Derivatives

This compound belongs to the large and structurally diverse family of annonaceous acetogenins, with over 100 distinct compounds isolated from A. muricata alone. nih.govmdpi.com Many of these natural analogs, such as annomuricin A, muricapentocin, and annonacin, also exhibit potent cytotoxic activities. mdpi.comunivpancasila.ac.idexplorationpub.com This natural library of compounds provides a valuable starting point for understanding structure-activity relationships (SAR).

The synthesis and semi-synthesis of acetogenin derivatives offer a promising avenue for drug discovery. psu.edu By modifying the core structure of this compound, it may be possible to develop novel analogs with improved properties, such as:

Enhanced potency and selectivity against cancer cells.

Improved pharmacological profiles (e.g., better solubility, stability, or oral bioavailability).

Reduced off-target effects and toxicity.

Future research in this area should focus on the rational design and synthesis of this compound derivatives. This would involve modifying key structural features, such as the tetrahydrofuran (B95107) (THF) rings, the γ-lactone moiety, and the long hydrocarbon chain, to probe their roles in biological activity. psu.edu These novel compounds would then require thorough characterization and evaluation through the in vitro and in vivo models discussed previously.

**Table 3: Selected Natural Analogs of this compound from *Annona muricata***

Compound Name Source Part Notable Characteristic/Activity References
Annomuricin A Leaves Potent cytotoxicity against pancreatic cancer cells. mdpi.com
Annomuricin B Leaves Cytotoxic activity. mdpi.com
Muricapentocin Leaves Cytotoxic activity; studied via molecular docking for antiproliferation. univpancasila.ac.idacs.org
Annonacin Seeds, Fruit Potent acetogenin, also studied for neurotoxic effects. nih.govresearchgate.net
Corossolin Seeds Cytotoxic acetogenin. acs.org
Corossolone Seeds Cytotoxic acetogenin. acs.org
Annomutacin Leaves Cytotoxic acetogenin. nih.gov

Addressing Variability in Natural Product Research and Reproducibility Challenges

A pervasive challenge in the study of natural products is the inherent variability in the chemical composition of plant extracts. pharmatutor.org The concentration of this compound and other bioactive compounds in A. muricata can be influenced by numerous factors, including the geographical origin of the plant, season of harvest, and the specific methods of extraction and purification used. encyclopedia.pubnih.gov This variability can lead to significant challenges in reproducing research findings across different laboratories.

Furthermore, the isolation of a single, pure compound like this compound from a complex natural matrix is a non-trivial process, often requiring multiple, complex chromatographic steps. psu.edu The transition from traditional, water-based preparations to the use of organic solvents in laboratory research also introduces another layer of variability, as different solvents extract different profiles of phytochemicals. encyclopedia.pubnih.gov

To advance the study of this compound and ensure the reliability of research data, the field must address these challenges by:

Developing and adhering to standardized protocols for plant collection, extraction, and compound isolation.

Performing comprehensive phytochemical profiling of extracts using modern analytical techniques (e.g., HPLC, LC-MS, NMR) to ensure batch-to-batch consistency.

Encouraging the use of purified, well-characterized compounds for mechanistic studies to avoid confounding results from other components in an extract.

Promoting greater transparency in reporting experimental methods to improve the reproducibility of studies.

By focusing on these future directions, the scientific community can close the existing knowledge gaps and fully elucidate the biological activities and therapeutic potential of this compound.

Q & A

Q. What strategies validate this compound’s specificity in targeting cancer cells versus normal cells?

  • Methodological Answer: Co-culture experiments with non-cancerous cell lines (e.g., HEK293) and primary cells (e.g., peripheral blood mononucleocytes) assess selectivity. Dose-escalation studies in vivo (e.g., xenograft models) further validate therapeutic windows .

Ethical and Methodological Considerations

Q. How do researchers address ethical concerns in studies involving this compound and animal models?

  • Methodological Answer: Follow institutional guidelines for animal welfare (e.g., IACUC protocols). Use the minimum sample size required for statistical power and report attrition rates. For human-derived cell lines, confirm ethical sourcing (e.g., ATCC certifications) .

What criteria (e.g., FINER) ensure a research question on this compound is both innovative and feasible?

  • Methodological Answer: Apply the FINER framework:
  • Feasible: Access to cell lines, reagents, and equipment.
  • Interesting: Novelty in mechanism (e.g., p21 vs. p53 pathways).
  • Novel: Unreported targets (e.g., mitochondrial apoptosis proteins).
  • Ethical: Compliance with biosafety protocols.
  • Relevant: Potential for translational impact (e.g., combination therapies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Annomuricin E
Reactant of Route 2
Annomuricin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.